molecular formula C9H7FN2S B8149367 5-Fluoro-1H-indole-2-carbothioamide

5-Fluoro-1H-indole-2-carbothioamide

Cat. No.: B8149367
M. Wt: 194.23 g/mol
InChI Key: FXHIZKRJVHYTCU-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indole-2-carbothioamide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives are widely studied due to their potential applications in various fields such as medicine, agriculture, and materials science. The addition of a fluorine atom and a carbothioamide group to the indole structure enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-indole-2-carbothioamide typically involves the introduction of a fluorine atom at the 5-position of the indole ring and the addition of a carbothioamide group at the 2-position. One common method involves the reaction of 5-fluoroindole with thiocarbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-indole-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Scientific Research Applications

5-Fluoro-1H-indole-2-carbothioamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Research focuses on its use in developing new therapeutic agents for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-indole-2-carbothioamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The carbothioamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. These interactions can result in various biological effects, such as antiviral, anticancer, and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroindole-2-carboxylic acid
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide
  • 5-Fluoro-1H-indole-3-carbohydrazide

Uniqueness

5-Fluoro-1H-indole-2-carbothioamide is unique due to the presence of both a fluorine atom and a carbothioamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the carbothioamide group provides additional sites for chemical modification and interaction with biological targets. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-fluoro-1H-indole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHIZKRJVHYTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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